molecular formula C14H10BrClFNO B5746317 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide

5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide

Cat. No.: B5746317
M. Wt: 342.59 g/mol
InChI Key: OZIBEHLRIKEKEV-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H10BrClFNO This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a benzamide core

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClFNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIBEHLRIKEKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoic acid, which can be synthesized from 2-chlorobenzoic acid through chlorination, acylation, and cyclization reactions . The resulting 5-bromo-2-chlorobenzoic acid is then reacted with 4-fluoro-2-methylaniline under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of specialized equipment and reaction conditions to ensure safety and efficiency. The preparation method provided by the invention has the advantages of simple process steps, ease of purification, and the capability of synthesizing the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the benzamide core

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